molecular formula C20H14O2 B12802309 trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol CAS No. 76479-15-7

trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol

Cat. No.: B12802309
CAS No.: 76479-15-7
M. Wt: 286.3 g/mol
InChI Key: JZGNJVBRLOKLLB-ICSRJNTNSA-N
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Description

trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(k)fluoranthene, which is a known environmental pollutant and potential carcinogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol typically involves the reduction of benzo(k)fluoranthene. One common method is the catalytic hydrogenation of benzo(k)fluoranthene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the dihydrodiol product.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol can undergo oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: The compound can be further reduced to form tetrahydro derivatives.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized PAH derivatives.

    Reduction: Tetrahydrobenzo(k)fluoranthene derivatives.

    Substitution: Halogenated or nitrated PAH derivatives.

Scientific Research Applications

Chemistry: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol is used as a model compound in studies of PAH metabolism and environmental chemistry. Its reactions and derivatives help in understanding the behavior of PAHs in the environment.

Biology: In biological research, this compound is studied for its potential genotoxic and carcinogenic effects. It serves as a reference compound in toxicological studies to assess the impact of PAHs on living organisms.

Medicine: Research into the medical applications of this compound is limited. its derivatives are explored for their potential use in developing anti-cancer drugs and other therapeutic agents.

Industry: While not widely used in industry, the compound’s derivatives may have applications in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can cause DNA damage, leading to mutations and potentially carcinogenic effects. The compound’s molecular targets include DNA, proteins, and cellular membranes, where it can induce structural and functional changes.

Comparison with Similar Compounds

  • trans-9,10-Dihydrobenzo(a)pyrene-9,10-diol
  • trans-7,8-Dihydrobenzo(a)anthracene-7,8-diol
  • trans-9,10-Dihydrobenzo(e)pyrene-9,10-diol

Comparison: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol is unique due to its specific dihydrodiol structure and the position of the hydroxyl groups. Compared to other similar compounds, it may exhibit different reactivity and biological effects due to these structural differences. For instance, the position of the hydroxyl groups can influence the compound’s ability to form DNA adducts and its overall genotoxic potential.

Properties

CAS No.

76479-15-7

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(8S,9S)-8,9-dihydrobenzo[k]fluoranthene-8,9-diol

InChI

InChI=1S/C20H14O2/c21-18-8-7-12-9-16-13-5-1-3-11-4-2-6-14(19(11)13)17(16)10-15(12)20(18)22/h1-10,18,20-22H/t18-,20-/m0/s1

InChI Key

JZGNJVBRLOKLLB-ICSRJNTNSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5[C@@H]([C@H](C=CC5=C4)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O

Origin of Product

United States

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